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Introduction
SPY001 is an investigational, half-life extended, humanized IgG1 monoclonal antibody that

selectively targets the α4β7 integrin. Developed by Spyre Therapeutics, SPY001 is currently in

clinical development for the treatment of inflammatory bowel disease (IBD). By blocking the

interaction between α4β7 on lymphocytes and mucosal addressin cell adhesion molecule-1

(MAdCAM-1) on endothelial cells in the gastrointestinal tract, SPY001 aims to provide a

targeted anti-inflammatory effect, preventing the trafficking of pathogenic T-lymphocytes to the

gut. This technical guide provides a comprehensive overview of the available pharmacokinetic

(PK) and pharmacodynamic (PD) data for SPY001, based on preclinical and early clinical

studies.

Pharmacokinetics
The pharmacokinetic profile of SPY001 has been characterized in non-human primates and in

a Phase 1 clinical trial in healthy volunteers. The key feature of SPY001 is its extended half-life,

achieved through Fc engineering, which is anticipated to allow for less frequent dosing

compared to the current standard of care.
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Preclinical pharmacokinetic studies were conducted in cynomolgus monkeys. These studies

were designed to assess the single-dose pharmacokinetics of SPY001.

Table 1: Preclinical Pharmacokinetic Parameters of SPY001 in Cynomolgus Monkeys

Parameter Value

Half-life (t½) ~22 days

Clinical Pharmacokinetics
A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose

study (NCT06448247) was initiated to evaluate the safety, tolerability, and pharmacokinetics of

SPY001 in healthy adult volunteers. Interim data from this ongoing study have been reported.

Table 2: Clinical Pharmacokinetic Parameters of SPY001 in Healthy Volunteers (Interim Data)

Parameter Value

Half-life (t½) >90 days[1]

These interim results suggest a significantly longer half-life in humans compared to preclinical

models and existing α4β7-targeting therapies, supporting the potential for quarterly or even

semi-annual maintenance dosing.[1]

Pharmacodynamics
The pharmacodynamic activity of SPY001 is centered on its ability to bind to α4β7 integrin and

block its interaction with MAdCAM-1. Preclinical and clinical studies have aimed to demonstrate

the potency and durability of this effect.

Preclinical Pharmacodynamics
In vitro studies were conducted to assess the binding affinity and potency of SPY001.

Table 3: Preclinical Pharmacodynamic Characteristics of SPY001
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Parameter Finding

Binding Affinity (Kd) <1 nM (similar to vedolizumab)[2]

Specificity
Binds to α4β7-expressing cells (RPMI-8866) but

not α4β1-expressing cells (Ramos)[2]

Potency (IC50)
Matched that of vedolizumab in inhibiting

MAdCAM-1-driven cell adhesion[2]

These preclinical data indicate that SPY001 has a comparable potency and selectivity to the

established α4β7 inhibitor, vedolizumab.[2]

Clinical Pharmacodynamics
Pharmacodynamic assessments in the Phase 1 clinical trial focused on target engagement,

specifically the saturation of α4β7 receptors on circulating lymphocytes.

Table 4: Clinical Pharmacodynamic Findings for SPY001 in Healthy Volunteers (Interim Data)

Parameter Finding

Target Engagement
A single dose of SPY001 resulted in rapid and

sustained saturation of α4β7 receptors.[3]

The complete and sustained target engagement observed at anticipated therapeutic trough

concentrations further supports the potential for an extended dosing interval.[3]

Experimental Protocols
Preclinical Pharmacokinetic Study in Cynomolgus
Monkeys
While the full detailed protocol is not publicly available, a general methodology can be inferred

from standard practices for monoclonal antibody preclinical testing.

Animal Model: Naive, healthy cynomolgus monkeys were likely used due to their

phylogenetic similarity to humans and the cross-reactivity of SPY001 with the non-human
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primate α4β7 integrin.

Study Design: A single-dose, parallel-group design was likely employed. Animals would have

received a single intravenous or subcutaneous injection of SPY001 at one of multiple dose

levels.

Sample Collection: Blood samples were likely collected at predetermined time points post-

dose (e.g., pre-dose, and at various intervals over several weeks) to characterize the full

pharmacokinetic profile.

Bioanalytical Method: Serum concentrations of SPY001 were likely measured using a

validated enzyme-linked immunosorbent assay (ELISA) specific for the antibody.

Data Analysis: Pharmacokinetic parameters, including half-life, were calculated using non-

compartmental analysis of the serum concentration-time data.

Phase 1 Clinical Trial in Healthy Volunteers
(NCT06448247)
The following is a summary of the study design as registered on ClinicalTrials.gov.

Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-

ascending dose study.[4]

Participants: Healthy adult volunteers.[4]

Intervention: Participants are randomized to receive either SPY001 or placebo. The study

consists of multiple cohorts, with each cohort receiving a different dose of SPY001 in an

escalating manner. Both single ascending dose (SAD) and multiple ascending dose (MAD)

cohorts are included.[5][6]

Primary Outcome Measures: The primary objective is to assess the safety and tolerability of

SPY001. This is evaluated through the monitoring of adverse events, clinical laboratory tests,

vital signs, and electrocardiograms.

Secondary Outcome Measures: The secondary objective is to characterize the

pharmacokinetic profile of SPY001. This involves the collection of serial blood samples to
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measure serum concentrations of the antibody over time. Pharmacodynamic markers, such

as α4β7 receptor occupancy, are also assessed.
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Caption: SPY001 blocks the binding of α4β7 on lymphocytes to MAdCAM-1 on gut endothelial

cells.

Experimental Workflow for Preclinical Pharmacokinetic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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